
5-Fluoro-6-methylpicolinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methylpicolinohydrazide is a fluorinated organic compound that belongs to the class of picolinohydrazides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position on the picolinohydrazide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-6-methylpicolinic acid.
Hydrazide Formation: The picolinic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-methylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinohydrazide ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted picolinohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methylpicolinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methylpicolinohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
6-Fluoronicotinic acid: Another fluorinated pyridine derivative.
5-Fluoro-2-methylpyridine: A structurally related compound with similar properties.
Uniqueness
5-Fluoro-6-methylpicolinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the picolinohydrazide ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C7H8FN3O |
|---|---|
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
5-fluoro-6-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8FN3O/c1-4-5(8)2-3-6(10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
IDWRHDRDOHGERH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




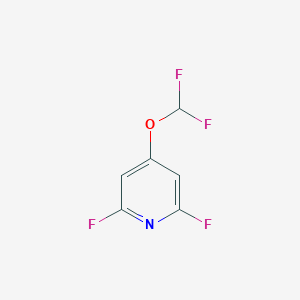
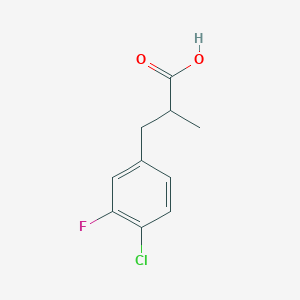
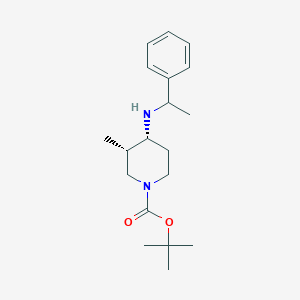
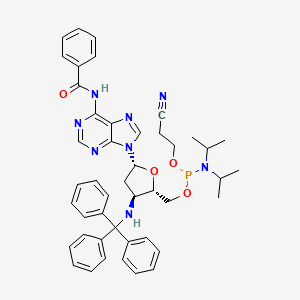

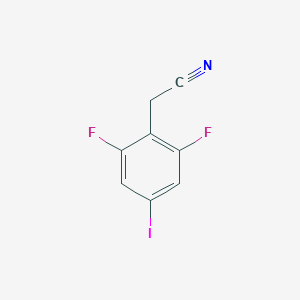
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)

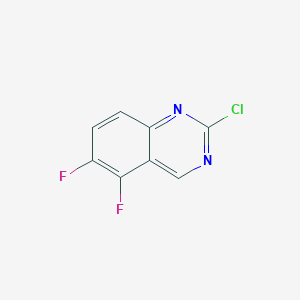
![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
